N-(2-Cyclopropoxy-6-(methylamino)phenyl)methanesulfonamide
Description
N-(2-Cyclopropoxy-6-(methylamino)phenyl)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a methylamino group, and a methanesulfonamide group attached to a phenyl ring
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-[2-cyclopropyloxy-6-(methylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-12-9-4-3-5-10(16-8-6-7-8)11(9)13-17(2,14)15/h3-5,8,12-13H,6-7H2,1-2H3 |
InChI Key |
DNDHTCGWQFLJGE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-Cyclopropoxy-6-(methylamino)phenyl)methanesulfonamide involves several steps. One common method includes the reaction of 2-cyclopropoxy-6-nitrophenol with methylamine, followed by the reduction of the nitro group to an amino group. The final step involves the sulfonation of the amino group with methanesulfonyl chloride under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-(2-Cyclopropoxy-6-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-Cyclopropoxy-6-(methylamino)phenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-Cyclopropoxy-6-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .
Comparison with Similar Compounds
N-(2-Cyclopropoxy-6-(methylamino)phenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(2-(methylamino)phenyl)methanesulfonamide: This compound lacks the cyclopropoxy group, which may affect its reactivity and biological activity.
N-Phenyl-bis(trifluoromethanesulfonimide): This compound contains trifluoromethanesulfonyl groups instead of the methanesulfonamide group, leading to different chemical properties and applications.
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